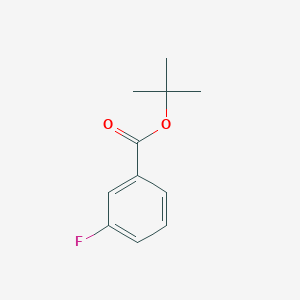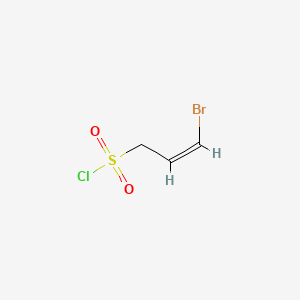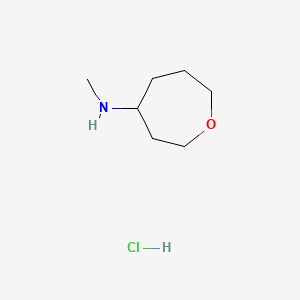![molecular formula C9H11IN2 B13473303 1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole](/img/structure/B13473303.png)
1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole is a compound that features a unique bicyclo[1.1.1]pentane scaffold. This scaffold is known for its high-value bioisosteric properties, which make it an attractive component in drug design and other scientific applications. The compound’s structure includes an iodine atom attached to the bicyclo[1.1.1]pentane ring and a methyl-pyrazole moiety, contributing to its distinct chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole typically involves the functionalization of [1.1.1]propellane, a precursor to bicyclo[1.1.1]pentane derivatives. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pentane derivatives . This process involves the use of radical initiators and specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as electrophilic activation of [1.1.1]propellane to promote iodo-sulfenylation with various thiols . These methods are designed to be conducted on a multigram scale without the exclusion of air or moisture, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Radical Reactions: The compound can participate in radical reactions, such as the formation of triazole derivatives via Cu(I)-catalyzed 1,3-dipolar cycloaddition.
Common Reagents and Conditions:
Cu(I) Catalysts: Used in click reactions to form triazole derivatives.
Radical Initiators: Employed in the radical multicomponent carboamination of [1.1.1]propellane.
Major Products:
Triazole Derivatives: Formed through click reactions.
Substituted Bicyclo[1.1.1]pentane Derivatives: Resulting from radical reactions and nucleophilic substitutions.
Scientific Research Applications
1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane scaffold acts as a bioisostere, mimicking the geometry and electronic properties of other functional groups. This allows the compound to engage in various biochemical interactions, potentially altering the activity of enzymes, receptors, and other molecular targets .
Comparison with Similar Compounds
1-Azido-3-iodobicyclo[1.1.1]pentane: Shares the bicyclo[1.1.1]pentane scaffold and iodine substitution.
Sulfur-Substituted Bicyclo[1.1.1]pentanes: Feature sulfur atoms instead of iodine, offering different reactivity and properties.
Bicyclo[1.1.0]butanes: Another class of rigid small ring hydrocarbons with unique substituent exit vectors.
Uniqueness: 1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole stands out due to its combination of the bicyclo[1.1.1]pentane scaffold and the pyrazole moiety, providing a unique set of chemical and physical properties that are valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C9H11IN2 |
|---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
1-(3-iodo-1-bicyclo[1.1.1]pentanyl)-4-methylpyrazole |
InChI |
InChI=1S/C9H11IN2/c1-7-2-11-12(3-7)9-4-8(10,5-9)6-9/h2-3H,4-6H2,1H3 |
InChI Key |
MNDGHVPLFNVMPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C23CC(C2)(C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




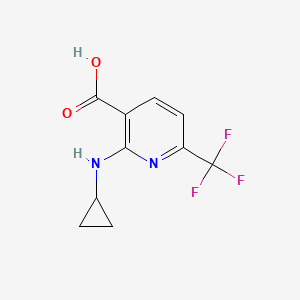
![1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13473236.png)
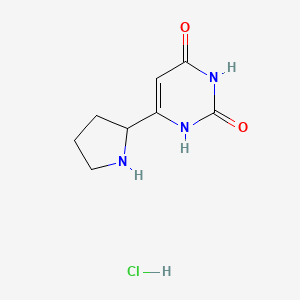
![1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B13473251.png)
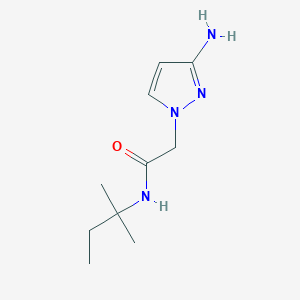
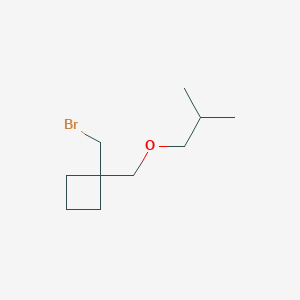
![2-[4-Chloro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13473259.png)
![1,1-Difluoro-7-oxa-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13473273.png)
